molecular formula C16H22N2O3S B2436306 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide CAS No. 1281684-63-6

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Cat. No.: B2436306
CAS No.: 1281684-63-6
M. Wt: 322.42
InChI Key: FXZFJISADNEGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is a complex organic compound characterized by its unique structure, which includes a cyclopentyl group, a 4-methylphenyl group, and a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide typically involves multiple steps, including the formation of the cyclopentyl and 4-methylphenyl groups, followed by their coupling through a sulfonylamino linkage. Common synthetic routes may involve:

    Formation of Cyclopentyl Group: This can be achieved through cyclization reactions involving appropriate precursors.

    Formation of 4-Methylphenyl Group: This step often involves Friedel-Crafts alkylation or acylation reactions.

    Coupling Reaction: The final step involves coupling the cyclopentyl and 4-methylphenyl groups through a sulfonylamino linkage, often using reagents such as sulfonyl chlorides and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopentyl-N-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
  • N-cyclopentyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide

Uniqueness

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of cyclopentyl and 4-methylphenyl groups, along with the sulfonylamino linkage, makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[cyclopentyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-13-6-8-14(9-7-13)10-11-22(20,21)18(12-16(17)19)15-4-2-3-5-15/h6-11,15H,2-5,12H2,1H3,(H2,17,19)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXZFJISADNEGNQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)N(CC(=O)N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C/S(=O)(=O)N(CC(=O)N)C2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.